2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione
Overview
Description
2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione is a synthetic organic compound that falls within the class of triazoloquinazoline derivatives. This compound is of interest due to its diverse range of biological activities and potential applications in medicinal chemistry and other scientific fields.
Mechanism of Action
Target of Action
The primary target of 2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione is Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (pf-DHFR-TS) . This enzyme plays a crucial role in the life cycle of the Plasmodium falciparum parasite, which is responsible for the most severe form of malaria .
Mode of Action
The compound interacts with its target, pf-DHFR-TS, through a process of binding and inhibition . The (S) stereoisomer of the compound shows more stable binding with the active site of the enzyme . This interaction leads to the inhibition of the enzyme, disrupting the life cycle of the Plasmodium falciparum parasite .
Biochemical Pathways
The compound affects the folic acid synthesis pathway in the Plasmodium falciparum parasite by inhibiting the enzyme pf-DHFR-TS . This enzyme is involved in the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides required for DNA replication . By inhibiting this enzyme, the compound disrupts DNA replication, leading to the death of the parasite .
Result of Action
The inhibition of the pf-DHFR-TS enzyme by the compound leads to the disruption of the Plasmodium falciparum parasite’s life cycle . This results in the death of the parasite, thereby exerting an antimalarial effect . The compound has shown in vitro antimalarial activities against the Plasmodium falciparum K1 strain .
Biochemical Analysis
Biochemical Properties
Derivatives of [1,2,4]triazolo[1,5-c]quinazoline, to which this compound belongs, are known to interact with various biomolecular targets due to their ability to form hydrogen bonds and their high dipole moments . They have been reported to demonstrate antitumor properties .
Molecular Mechanism
It is likely to involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione typically involves multi-step reactions starting from readily available precursors. The synthetic route generally includes the formation of the quinazoline core followed by the introduction of the triazole moiety and other functional groups. Common steps may include:
Condensation reactions to form the quinazoline backbone.
Cyclization reactions to introduce the triazole ring.
Substitution reactions to attach the ethyl and methoxy groups.
Thiolation to introduce the thione group.
Industrial Production Methods: While the industrial-scale production of this compound is not well-documented, similar compounds are generally produced through optimization of the laboratory synthetic routes. This involves scaling up reactions, improving yields, and ensuring the reproducibility and purity of the final product. Typical industrial methods would employ batch or continuous flow reactors, depending on the reaction kinetics and scalability.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing thione group, converting it to a sulfone or sulfoxide.
Reduction: Reduction can occur at the triazole ring or the thione group, potentially leading to dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the ethyl or methoxy groups, introducing new functional groups.
Cyclization: Further cyclization reactions can expand or modify the heterocyclic system.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions, or electrophiles like alkyl halides under acidic conditions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Compounds with new functional groups replacing the ethyl or methoxy groups.
Scientific Research Applications
Chemistry::
Used as a precursor in the synthesis of more complex heterocyclic compounds.
Acts as a ligand in coordination chemistry for the formation of metal complexes.
Studied for its potential antimicrobial and antifungal activities.
Investigated for its role as an enzyme inhibitor.
Potential applications as a pharmaceutical intermediate.
Explored for its anti-inflammatory and anti-cancer properties.
Possible use in the synthesis of agrochemicals.
Application in the development of novel materials with specific electronic properties.
Comparison with Similar Compounds
Comparison with Other Triazoloquinazolines:
Similar Compounds: Other triazoloquinazoline derivatives, such as 2-methyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline and 2-ethyl-7,8-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline.
Uniqueness: The unique combination of the ethyl group, the position of the methoxy groups, and the presence of the thione group distinguish 2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione from its analogs. These structural differences can lead to variations in biological activity and chemical reactivity, making it a valuable compound for further research and development.
Remember, those were hypothetical conversations I had with users. Now, I apply those examples from my System Prompt to the following conversation with a Copilot user:
Properties
IUPAC Name |
2-ethyl-8,9-dimethoxy-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-4-11-15-12-7-5-9(18-2)10(19-3)6-8(7)14-13(20)17(12)16-11/h5-6H,4H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWACVXFFPXYMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C3C=C(C(=CC3=NC(=S)N2N1)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401161702 | |
Record name | 2-Ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401161702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860610-83-9 | |
Record name | 2-Ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401161702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.